molecular formula C26H21NO3 B051160 N-Benzoylphenylalanine naphthyl ester CAS No. 124199-70-8

N-Benzoylphenylalanine naphthyl ester

Cat. No. B051160
CAS RN: 124199-70-8
M. Wt: 395.4 g/mol
InChI Key: ZQXYCKKORALUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoylphenylalanine naphthyl ester, commonly known as Boc-phenylalanine naphthyl ester, is a chemical compound that has been widely studied for its potential applications in the field of science and medicine. This compound is a derivative of phenylalanine, an essential amino acid that is required for the synthesis of proteins in the human body. Boc-phenylalanine naphthyl ester has been found to exhibit a range of biochemical and physiological effects, making it an important area of research for scientists.

Mechanism Of Action

The mechanism of action of Boc-phenylalanine naphthyl ester is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways within the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) that can cause cellular damage.
Biochemical and Physiological Effects
Boc-phenylalanine naphthyl ester has been found to exhibit a range of biochemical and physiological effects, making it an important area of research for scientists. This compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a range of diseases and conditions. It has also been found to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

Boc-phenylalanine naphthyl ester has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and purify, making it accessible to researchers. It is also stable under a range of conditions, which makes it suitable for use in a variety of experiments. However, one of the main limitations is that it can be expensive to produce, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on Boc-phenylalanine naphthyl ester. One area of interest is in the development of new drugs and therapies for a range of diseases and conditions. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which may be beneficial in the treatment of a range of diseases. Another area of interest is in the development of new synthetic methods for producing Boc-phenylalanine naphthyl ester, which may help to reduce the cost of producing this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may help to identify new targets for drug development.

Synthesis Methods

The synthesis of Boc-phenylalanine naphthyl ester involves the use of several chemical reagents and techniques. The most common method for synthesizing this compound involves the reaction of Boc-phenylalanine with naphthyl ester in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in anhydrous conditions and requires careful monitoring of the temperature and pH levels to ensure optimal yields.

Scientific Research Applications

Boc-phenylalanine naphthyl ester has been extensively studied for its potential applications in the field of science and medicine. One of the key areas of research has been in the development of new drugs and therapies for a range of diseases and conditions. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

CAS RN

124199-70-8

Product Name

N-Benzoylphenylalanine naphthyl ester

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

naphthalen-1-yl 2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C26H21NO3/c28-25(21-13-5-2-6-14-21)27-23(18-19-10-3-1-4-11-19)26(29)30-24-17-9-15-20-12-7-8-16-22(20)24/h1-17,23H,18H2,(H,27,28)

InChI Key

ZQXYCKKORALUQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

synonyms

BNPE
N-benzoyl-DL-phenylalanine naphthyl ester
N-benzoylphenylalanine naphthyl este

Origin of Product

United States

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